molecular formula C17H21N3O4 B11071831 4-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11071831
M. Wt: 331.4 g/mol
InChI Key: IYOMNPFLXZJCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound with the molecular formula C17H20N3O4. It is characterized by the presence of a pyrazole ring, a butanoic acid moiety, and a dimethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
  • 5-Amino-pyrazoles
  • (4-Methylphenoxy)(phenyl)acetic acid

Uniqueness

4-(4-{[2-(3,5-Dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions .

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

4-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C17H21N3O4/c1-12-6-13(2)8-15(7-12)24-11-16(21)19-14-9-18-20(10-14)5-3-4-17(22)23/h6-10H,3-5,11H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

IYOMNPFLXZJCPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O)C

solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.